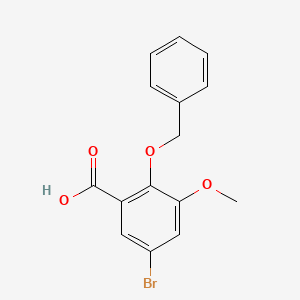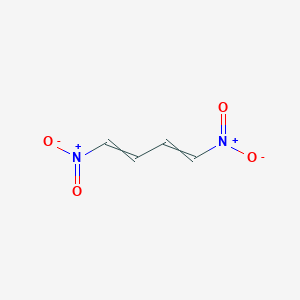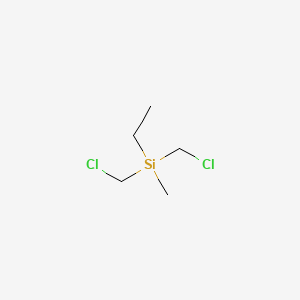![molecular formula C13H7NS B14751206 Acenaphtho[4,5-d][1,3]thiazole CAS No. 314-26-1](/img/structure/B14751206.png)
Acenaphtho[4,5-d][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphtho[4,5-d][1,3]thiazole is a heterocyclic compound that features a fused ring system consisting of acenaphthene and thiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[4,5-d][1,3]thiazole typically involves the cyclization of acenaphthene derivatives with thioamide or related sulfur-containing reagents. One common method is the Jacobsen cyclization, which uses thioamide and aqueous potassium ferricyanide as an oxidant . Another approach involves the reaction of acenaphthene with oxalyl chloride to form acenaphthoquinone, which can then be further reacted with thioamide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of acenaphthene using various oxidizing agents, followed by cyclization with thioamide under controlled conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
化学反応の分析
Types of Reactions
Acenaphtho[4,5-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and oxalyl chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various acenaphthoquinone derivatives, dihydro or tetrahydro this compound, and substituted this compound compounds.
科学的研究の応用
Acenaphtho[4,5-d][1,3]thiazole has diverse applications in scientific research:
作用機序
The mechanism of action of acenaphtho[4,5-d][1,3]thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromaticity and electron-rich nature allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, inhibit the growth of microorganisms, or induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Acenaphthoquinone: A precursor in the synthesis of acenaphtho[4,5-d][1,3]thiazole, featuring a fused ring system with quinone functionality.
Thiazolothiazole: A related compound with a fused thiazole ring system, used in organic electronics.
Uniqueness
This compound is unique due to its fused ring system that combines the structural features of acenaphthene and thiazole. This fusion imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in medicinal chemistry and materials science.
特性
CAS番号 |
314-26-1 |
|---|---|
分子式 |
C13H7NS |
分子量 |
209.27 g/mol |
IUPAC名 |
3-thia-5-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,9,11(15),12-heptaene |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-7H |
InChIキー |
RMMXAEGDZZGNBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)SC=N4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



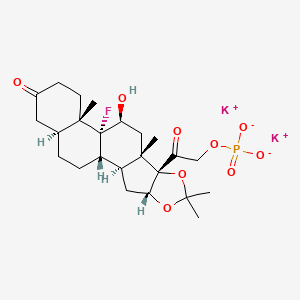
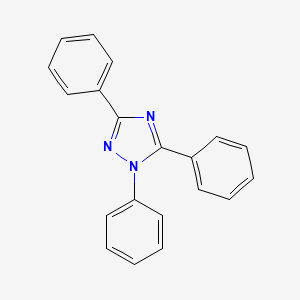
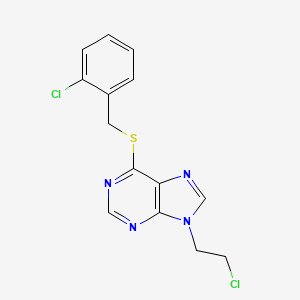


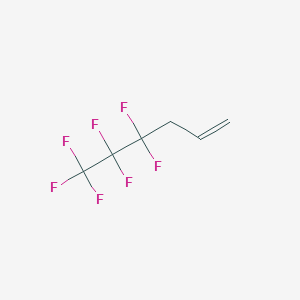


![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
